molecular formula C15H15N3O2S2 B2419876 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide CAS No. 912623-57-5

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide

Cat. No.: B2419876
CAS No.: 912623-57-5
M. Wt: 333.42
InChI Key: CZSJGAYGOYSSPJ-UHFFFAOYSA-N
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Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo[5,4-b]pyridine core, which is a fused heterocyclic system combining thiazole and pyridine rings, and a sulfonamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with commercially available thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the thiazolo[5,4-b]pyridine core. The sulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as nitration, reduction, cyclization, and sulfonation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-florophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues

Uniqueness

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is unique due to its specific structural features, such as the combination of the thiazolo[5,4-b]pyridine core with the sulfonamide group. This unique structure contributes to its potent biological activity and specificity as a PI3K inhibitor, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-2-9-22(19,20)18-12-6-3-5-11(10-12)14-17-13-7-4-8-16-15(13)21-14/h3-8,10,18H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSJGAYGOYSSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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